6,8-Difluoro-4-methoxyquinoline-2-carboxylic acid
Description
6,8-Difluoro-4-methoxyquinoline-2-carboxylic acid is a fluorinated quinoline derivative characterized by a methoxy group at position 4, fluorine atoms at positions 6 and 8, and a carboxylic acid moiety at position 2. This compound belongs to the quinoline family, which is widely studied for its pharmacological and chemical properties, including antibacterial, anticancer, and enzyme-inhibitory activities. The fluorine substituents enhance electronegativity and metabolic stability, while the carboxylic acid group contributes to hydrogen bonding and metal chelation capabilities .
Properties
IUPAC Name |
6,8-difluoro-4-methoxyquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO3/c1-17-9-4-8(11(15)16)14-10-6(9)2-5(12)3-7(10)13/h2-4H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMSICSKYHTPOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=C1C=C(C=C2F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Difluoro-4-methoxyquinoline-2-carboxylic acid typically involves the fluorination of quinoline derivatives. One common method includes the reaction of 6,8-difluoroquinoline with methoxy groups under controlled conditions to introduce the methoxy and carboxylic acid functionalities . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to produce high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
6,8-Difluoro-4-methoxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carboxylic acid group to an alcohol.
Substitution: Halogen atoms (fluorine) can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives with additional oxygen-containing groups, while reduction can produce alcohol derivatives .
Scientific Research Applications
6,8-Difluoro-4-methoxyquinoline-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in studying biological processes due to its ability to interact with specific biomolecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific diseases.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 6,8-Difluoro-4-methoxyquinoline-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an antagonist of ionotropic glutamate receptors, particularly the AMPA and KA subtypes. This interaction can modulate neurotransmission and has implications for neurological research and potential therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between 6,8-difluoro-4-methoxyquinoline-2-carboxylic acid and related compounds:
Physicochemical Properties
- Melting Points: 2-(4-Fluorophenyl)-6-methoxyquinoline-4-carboxylic acid: 226–228°C . 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid: Not reported, but expected to be lower than methoxy analogs due to hydrogen bonding .
- Spectral Data: IR for 2-(4-Fluorophenyl)-6-methoxyquinoline-4-carboxylic acid: 1697 cm⁻¹ (C=O stretch) . ¹H-NMR for the same compound: δ 3.93 ppm (OCH3 singlet) .
Key Research Findings
- Antibacterial Activity: Fluorine substitution at positions 6 and 8 in quinolines correlates with increased DNA gyrase inhibition, as seen in derivatives like ciprofloxacin analogs .
- Solubility vs. Bioavailability : Methoxy groups improve lipophilicity compared to hydroxyl analogs, enhancing blood-brain barrier penetration but reducing aqueous solubility .
- Structure-Activity Relationships (SAR) :
- Carboxylic acid at position 2 or 3 is critical for metal binding in enzyme active sites.
- Electron-withdrawing groups (e.g., F, Cl) at positions 6 and 8 stabilize aromatic π-stacking interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
